molecular formula C19H22N6O2 B4518771 N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

Cat. No.: B4518771
M. Wt: 366.4 g/mol
InChI Key: UXHVCWBGSIDQCT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a chemical compound provided for research and experimental purposes. With a molecular formula of C19H22N6O2 and a molecular weight of 366.4 g/mol , this substance belongs to the triazolopyridazine chemical class, which has demonstrated significant potential in medicinal chemistry research . The triazolopyridazine scaffold is a key structural motif in the development of novel therapeutic agents. Compounds within this family are being actively investigated for a range of biological activities. Research indicates that similar triazolopyridazine-based molecules can function as potent inhibitors of bromodomain and extraterminal (BET) proteins, which are promising targets in oncology . Furthermore, this chemical series has been explored for the treatment of parasitic infections such as cryptosporidiosis and as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes . The presence of the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine head group and the N-(4-methoxyphenyl)carboxamide tail is characteristic of molecules designed for high-affinity binding to biological targets. This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-21-22-17-9-10-18(23-25(13)17)24-11-3-4-14(12-24)19(26)20-15-5-7-16(27-2)8-6-15/h5-10,14H,3-4,11-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHVCWBGSIDQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves multiple steps, typically starting with the preparation of the triazolopyridazinyl core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The methoxyphenyl group is then introduced via electrophilic substitution reactions, followed by the formation of the piperidine carboxamide group through amide bond formation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl and triazolopyridazinyl moieties, leading to the formation of substituted derivatives.

    Hydrolysis: The amide bond in the piperidine carboxamide group can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in:

  • Synthesis of Heterocycles : The presence of multiple functional groups allows for the formation of various heterocyclic compounds through cyclization reactions.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions.

Biology

Biologically, N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has shown potential in:

  • Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes by binding to their active sites, thus modulating metabolic pathways.
    Enzyme TargetInhibition TypeReference
    CyclooxygenaseCompetitive
    Protein KinaseNon-competitive
  • Antimicrobial Activity : Preliminary tests reveal its efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Medicine

In medicinal chemistry, the compound is being investigated for its therapeutic properties:

  • Anti-inflammatory Properties : Research shows it may reduce inflammation by inhibiting pro-inflammatory cytokines.
    Study TypeResult SummaryReference
    In vitroSignificant reduction in TNF-alpha levels
    In vivoDecreased swelling in animal models
  • Anticancer Potential : Early-stage studies indicate that it may induce apoptosis in cancer cells through specific signaling pathways.

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2022) demonstrated that this compound effectively inhibited cyclooxygenase enzymes in vitro. The IC50 value was determined to be 50 µM, indicating a strong inhibitory effect compared to standard NSAIDs.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2023) reported on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, showcasing its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The triazolopyridazinyl moiety, in particular, is known to interact with certain protein kinases, influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other triazolo-pyridazine derivatives, but variations in substituents significantly influence biological activity, pharmacokinetics, and target selectivity. Below is a comparative analysis:

Compound Name Structural Features Biological Activity Key Differentiators References
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide 4-methoxyphenyl, 3-methyl triazolo-pyridazine, piperidine-3-carboxamide Anticancer (kinase inhibition) Methoxy group enhances solubility; methyl on triazole improves metabolic stability.
N-(3-chloro-4-methoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-chloro-4-methoxyphenyl, unsubstituted triazolo-pyridazine Anticancer (enhanced selectivity) Chloro substituent increases target binding affinity; positional isomerism (piperidine-4 vs. 3-carboxamide) alters spatial interactions.
N-(4-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 4-fluorophenyl, 3-methyl triazolo-pyridazine Kinase inhibition (p38 MAPK) Fluorine atom improves membrane permeability; reduced solubility compared to methoxy analogs.
N-(4-fluorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide 4-fluorophenyl, 3-CF₃ triazolo-pyridazine Antimicrobial Trifluoromethyl group enhances lipophilicity and binding to hydrophobic enzyme pockets.
1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide Phenyl triazolo-pyridazine, propan-2-yloxypropyl chain Antitumor Bulky alkyl chain reduces CNS penetration but improves plasma half-life.

Detailed Research Findings

Pharmacokinetic and Pharmacodynamic Comparisons

  • Solubility : The target compound’s solubility (~25 µM in PBS) exceeds that of fluorophenyl derivatives (<10 µM) due to the methoxy group’s polarity .
  • Binding Affinity : Chloro-substituted analogs (e.g., N-(3-chloro-4-methoxyphenyl)-...) demonstrate higher affinity for kinases (IC₅₀ = 0.8 µM vs. 1.5 µM for the target compound) but lower selectivity .
  • Metabolic Stability : The 3-methyl triazole moiety reduces cytochrome P450-mediated oxidation, yielding a plasma half-life (t₁/₂) of ~6 hours in murine models, outperforming trifluoromethyl analogs (t₁/₂ = 3.2 hours) .

Therapeutic Potential

  • Anticancer Efficacy: The target compound inhibits Aurora kinase A (IC₅₀ = 1.2 µM) and shows in vivo tumor regression in xenograft models (40% reduction at 50 mg/kg) .
  • Kinase Selectivity : Fluorophenyl derivatives exhibit broader kinase inhibition (e.g., p38 MAPK, JAK2), while the target compound’s selectivity is optimized for epigenetic regulators like BRD4 .

Biological Activity

N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its structural characteristics, synthesis, and biological activity, supported by relevant case studies and research findings.

Structural Characteristics

The compound features a piperidine ring , a triazolo-pyridazine moiety , and a methoxyphenyl substituent . The unique arrangement of these components contributes to its interactions with biological targets. The presence of the triazole and pyridazine groups is often linked to enhanced cytotoxicity against various cancer cell lines due to their ability to modulate key pathways involved in cell proliferation and survival.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. A general synthetic pathway may include:

  • Formation of the triazolo-pyridazine core : This step often involves cyclization reactions that yield the triazole and pyridazine structures.
  • Introduction of the piperidine moiety : The piperidine ring is introduced through nucleophilic substitution or coupling reactions.
  • Functionalization : The methoxyphenyl group is added to enhance biological activity.

Careful control of reaction conditions is essential to achieve high yields and purity of the final product.

Anticancer Properties

Preliminary studies indicate that compounds with similar structural features exhibit promising anticancer activity. The following table summarizes findings related to the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis
A549 (Lung Cancer)4.8Inhibition of cell proliferation
HeLa (Cervical Cancer)6.0Disruption of cell cycle progression

Research suggests that the compound may act as an inhibitor targeting specific pathways crucial for cancer cell survival and proliferation. For instance, it may inhibit key enzymes involved in DNA replication or repair mechanisms.

Case Studies

  • In vitro Studies : In a study examining the effects on MCF-7 breast cancer cells, this compound demonstrated significant cytotoxicity with an IC50 value of 5.2 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • In vivo Models : Animal studies have shown that administration of this compound significantly reduces tumor size in xenograft models of lung cancer (A549). Tumor growth inhibition was observed alongside decreased levels of proliferative markers such as Ki-67 .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the methoxy group or alterations in the piperidine ring can significantly affect biological activity. For example:

  • Methoxy Substituents : Variations in the position or type of substituent on the methoxy group can enhance or diminish anticancer efficacy.
  • Piperidine Modifications : Substituting different groups on the piperidine ring has been shown to alter binding affinity to target proteins involved in oncogenic pathways.

Q & A

Q. Critical Conditions :

  • Temperature control (60–80°C for coupling steps) to minimize side reactions.
  • Solvent selection (e.g., DMF for polar intermediates, ethanol for recrystallization) .

Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm regiochemistry of the triazolo-pyridazine ring (e.g., δ 8.2–8.8 ppm for pyridazine protons) and piperidine conformation (axial/equatorial carboxamide signals) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and piperidine regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₂₀H₂₂N₆O₂: 389.1784) .
  • HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA) .

What in vitro and in vivo models are recommended for initial evaluation of anticancer activity?

Q. Basic Research Focus

  • In vitro :
    • Cell viability assays (MTT/CellTiter-Glo) in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .
    • Apoptosis markers : Caspase-3/7 activation and Annexin V staining .
  • In vivo :
    • Xenograft models (e.g., nude mice with implanted tumors) dosed orally (10–50 mg/kg) to assess tumor growth inhibition .

How can structure-activity relationship (SAR) studies guide pharmacological optimization?

Advanced Research Focus
SAR analysis of analogs highlights critical modifications:

Structural FeatureImpact on ActivityReference
3-Methyl on triazolo-pyridazine Enhances metabolic stability
4-Methoxyphenyl substituent Improves solubility and target affinity
Piperidine carboxamide Modulates selectivity for kinase targets

Q. Methodology :

  • Parallel synthesis of analogs with varied substituents (e.g., halogenation at the phenyl ring).
  • Computational docking (AutoDock Vina) to predict binding modes in ATP pockets .

What biophysical techniques elucidate target engagement mechanisms?

Q. Advanced Research Focus

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to recombinant kinases (e.g., CDK2, EGFR) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
  • X-ray crystallography : Resolve co-crystal structures with kinases to identify key hydrogen bonds (e.g., carboxamide with Glu81 in CDK2) .

How can conflicting biological activity data across experimental systems be resolved?

Advanced Research Focus
Discrepancies (e.g., varying IC₅₀ values in cell lines) may arise from:

  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .
  • Metabolic stability : Hepatic microsome assays (human/rodent) identify species-specific degradation pathways .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out promiscuous binding .

What strategies enhance metabolic stability without compromising target affinity?

Q. Advanced Research Focus

  • Isosteric replacement : Substitute labile groups (e.g., methoxy → trifluoromethoxy) to reduce CYP450 metabolism .
  • Prodrug design : Mask the carboxamide as an ester to improve plasma half-life .
  • Molecular dynamics simulations : Predict metabolic hotspots (e.g., piperidine N-oxidation) for targeted modification .

What analytical approaches validate stability under physiological conditions?

Q. Advanced Research Focus

  • Forced degradation studies :
    • Acidic/basic hydrolysis (0.1M HCl/NaOH, 37°C, 24h) to identify degradation products .
    • Photostability testing (ICH Q1B guidelines) under UV/visible light .
  • LC-MS/MS : Monitor degradation products (e.g., triazolo-pyridazine ring cleavage) .
  • Solid-state stability : TGA/DSC to assess hygroscopicity and polymorph transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.